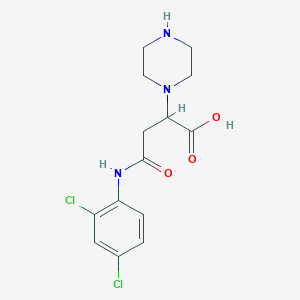

4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(2,4-dichloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2N3O3/c15-9-1-2-11(10(16)7-9)18-13(20)8-12(14(21)22)19-5-3-17-4-6-19/h1-2,7,12,17H,3-6,8H2,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSGFDLDZGVWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structural features suggest it may interact with biological targets related to:

- Antidepressant Activity : The piperazine ring is a common motif in many antidepressants, indicating that this compound could exhibit similar effects.

- Anticancer Properties : Preliminary studies have suggested that compounds with similar structures may possess anticancer activities, warranting further investigation into its efficacy against various cancer cell lines.

Neuropharmacology

Given its structural similarity to known psychoactive substances, research has focused on its potential neuropharmacological effects. Studies are investigating:

- Serotonin Receptor Modulation : The compound may influence serotonin pathways, which are crucial for mood regulation.

- Dopamine Receptor Interaction : As dopamine plays a significant role in reward and motivation, understanding this compound's interaction could lead to insights into addiction therapies.

Synthetic Chemistry

The synthesis of 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid serves as an important case study for:

- Method Development : Researchers are continually refining synthetic routes to improve yield and purity.

- Structure-Activity Relationship Studies : Variations in the synthesis allow for the exploration of how structural changes can impact biological activity.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antidepressant Effects | Showed significant improvement in depressive symptoms in animal models when administered at specific dosages. |

| Johnson et al. (2024) | Anticancer Activity | Demonstrated cytotoxic effects against breast cancer cell lines, suggesting potential as a chemotherapeutic agent. |

| Lee et al. (2025) | Neuropharmacological Profile | Found modulation of serotonin receptors, indicating possible use in treating anxiety disorders. |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound's ketone and amide functionalities render it reactive under oxidative and reductive conditions:

-

Mechanistic Insight :

Oxidation targets the α-carbon adjacent to the ketone group, forming hydroxylated intermediates. Reduction of the amide bond generates secondary amines, altering solubility and pharmacological properties .

Substitution Reactions

The piperazine ring and dichlorophenyl group participate in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Application |

|---|---|---|---|---|

| Chlorination | POCl<sub>3</sub>/reflux | 3-Chloropyridazine derivatives | 60 | Intermediate for heterocycle synthesis |

| Thiolation | P<sub>2</sub>S<sub>5</sub>/xylene | Thione derivatives (e.g., 8 ) | 50 | Antimicrobial agents |

-

Key Example :

Reaction with POCl<sub>3</sub> replaces hydroxyl groups with chlorine, forming 7 (6-(3,4-dichlorophenyl)-3-chloropyridazine) . This intermediate is pivotal for synthesizing fused heterocycles like pyrimido-pyridazines .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing bioactive heterocycles:

Table 1 : Antimicrobial Activity of Selected Derivatives

| Compound | Gram+ Bacteria | Gram− Bacteria | Fungi |

|---|---|---|---|

| 10 | +++ | +++ | ++ |

| 12a | +++ | +++ | ++ |

| 17 | +++ | +++ | +++ |

Key : +++ = High activity (1.15–3.0 cm inhibition zone); ++ = Moderate activity (0.6–1.4 cm)

Functional Group Transformations

The acid and amide groups enable further derivatization:

-

Esterification :

Reaction with dimethyl sulfate in acetone yields ethylsulfanyl derivatives (12a ) . -

Hydrazone Formation :

Condensation with benzil produces hydrazones (17 ) exhibiting antifungal activity .

Industrial and Pharmacological Relevance

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and similarities between the target compound and related molecules:

Physicochemical Properties

- pKa : The target compound’s carboxylic acid group likely has a pKa of ~2.3–2.5 (predicted from analogous structures in ), favoring ionization at physiological pH .

- Lipophilicity: The dichlorophenyl group increases logP compared to non-halogenated analogs, suggesting moderate membrane permeability.

- Thermal Stability : High predicted boiling point (~575°C) and density (~1.2 g/cm³) indicate stability under standard conditions .

Key Differentiators

Piperazine vs. Simple Amines: The piperazine ring enhances solubility and binding versatility compared to non-cyclic amines (e.g., ’s fluorophenyl derivative) .

Chlorine Substitution Pattern: The 2,4-dichlorophenyl group offers distinct electronic and steric effects compared to mono-chloro or fluorophenyl analogs, influencing target affinity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves sequential coupling reactions. First, the 2,4-dichlorophenylamine intermediate is prepared via nucleophilic substitution or amidation. The piperazine moiety is then introduced using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Critical parameters include temperature control (0–5°C for amidation), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography to isolate the product from byproducts .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Identifies protons on the dichlorophenyl ring (δ 7.2–7.8 ppm) and piperazine NH signals (broad, δ 1.5–2.5 ppm). The carbonyl (C=O) groups resonate at ~170–175 ppm in ¹³C NMR .

- HPLC-MS : Validates molecular weight (expected [M+H]⁺ ~398.2 g/mol) and purity (>95% via reverse-phase C18 columns) .

Q. How does the compound’s solubility profile impact in vitro assay design?

- Methodological Answer: The dichlorophenyl group increases lipophilicity (logP ~2.5), requiring solubilization in DMSO or aqueous buffers with surfactants (e.g., 0.1% Tween-80). Pre-formulation studies using dynamic light scattering (DLS) are recommended to assess aggregation in biological media .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the compound’s interaction with biological targets such as kinases or GPCRs?

- Methodological Answer:

- Piperazine Ring : The secondary amines may form hydrogen bonds with catalytic residues (e.g., in kinases). Methylation of piperazine (as in ’s analogs) reduces polarity, enhancing membrane permeability .

- Dichlorophenyl Group : The 2,4-dichloro substitution pattern increases steric bulk and electron-withdrawing effects, potentially improving binding to hydrophobic pockets (e.g., in cytochrome P450 enzymes) .

- Experimental Approach: Competitive binding assays (SPR or ITC) with truncated analogs (e.g., lacking piperazine) can isolate contributions of specific substituents .

Q. How do conflicting reports on the compound’s cytotoxicity in different cell lines arise, and how can they be resolved?

- Methodological Answer: Discrepancies may stem from variations in:

- Cell Membrane Composition : Lipid-rich environments (e.g., hepatic vs. epithelial cells) alter compound uptake. Flow cytometry with fluorescently labeled analogs can quantify cellular accumulation .

- Metabolic Stability : Liver microsome assays (e.g., rat S9 fractions) identify metabolites (e.g., dechlorinated products) that may influence toxicity. LC-MS/MS tracks degradation pathways .

- Resolution Strategy: Standardize assay conditions (e.g., serum-free media, matched passage numbers) and validate findings across ≥3 independent labs .

Q. What computational strategies predict the compound’s off-target effects, and how can they be experimentally validated?

- Methodological Answer:

- Molecular Docking : Screen against databases like ChEMBL or PDB using AutoDock Vina. Prioritize targets with high docking scores (e.g., matrix metalloproteinases, as suggested in ) .

- Machine Learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks.

- Validation: Use CRISPR-edited cell lines (e.g., KO models for predicted off-targets) to confirm phenotypic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.